molecular formula C24H32N4O3S B247210 N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide

N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide

货号 B247210
分子量: 456.6 g/mol
InChI 键: USDMRKREVOCWBY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide, commonly known as BMS-986168, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It is being developed by Bristol Myers Squibb as a potential treatment for various diseases, including cancer and autoimmune disorders.

作用机制

BMS-986168 is a selective inhibitor of several kinases, including spleen tyrosine kinase (Syk), janus kinase 2 (JAK2), and tyrosine kinase 2 (TYK2). These kinases play a key role in the signaling pathways that regulate immune cell activation and proliferation. By inhibiting their activity, BMS-986168 can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
BMS-986168 has been shown to have a number of biochemical and physiological effects in preclinical studies. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It can also inhibit the proliferation of immune cells, such as T cells and B cells.

实验室实验的优点和局限性

One of the main advantages of BMS-986168 is its selectivity for specific kinases, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one limitation of BMS-986168 is its relatively low potency compared to other kinase inhibitors. This may limit its effectiveness in certain disease models.

未来方向

There are several future directions for the development of BMS-986168. One potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Another potential application is in the treatment of cancer, particularly hematological malignancies such as leukemia and lymphoma. Further preclinical and clinical studies are needed to evaluate the safety and efficacy of BMS-986168 in these disease models. Additionally, the development of more potent analogs of BMS-986168 may improve its effectiveness in these applications.

合成方法

The synthesis of BMS-986168 involves a multi-step process that starts with the reaction of 4-benzylpiperazine with 4-piperidone to form 4-(4-benzyl-1-piperazinyl)-1-piperidinone. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to form N-(4-{[4-(4-benzyl-1-piperazinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide.

科学研究应用

BMS-986168 has been extensively studied in preclinical models of cancer and autoimmune disorders. In vitro studies have shown that it inhibits the activity of several kinases that play a key role in the development and progression of these diseases. In vivo studies have demonstrated that it has potent anti-tumor and anti-inflammatory activity.

属性

分子式

C24H32N4O3S

分子量

456.6 g/mol

IUPAC 名称

N-[4-[4-(4-benzylpiperazin-1-yl)piperidin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C24H32N4O3S/c1-20(29)25-22-7-9-24(10-8-22)32(30,31)28-13-11-23(12-14-28)27-17-15-26(16-18-27)19-21-5-3-2-4-6-21/h2-10,23H,11-19H2,1H3,(H,25,29)

InChI 键

USDMRKREVOCWBY-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4

规范 SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。